6-bromo-1H-1,2,3-benzotriazin-4-one
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Overview
Description
The compound with the identifier “6-bromo-1H-1,2,3-benzotriazin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, which make it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “6-bromo-1H-1,2,3-benzotriazin-4-one” involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are carefully selected based on their reactivity and compatibility with the desired reaction pathway.
Reaction Conditions: The reactions are carried out under controlled temperatures, pressures, and pH levels to optimize yield and purity. Common reagents used in these reactions include catalysts, solvents, and stabilizers.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants and products.
Automation: Implementing automated systems to monitor and control reaction conditions, ensuring consistency and efficiency.
Quality Control: Rigorous quality control measures are in place to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
The compound “6-bromo-1H-1,2,3-benzotriazin-4-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving “this compound” are typically carried out under specific conditions:
Oxidation: Conducted at elevated temperatures with strong oxidizing agents.
Reduction: Performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Often requires catalysts to facilitate the reaction and achieve high yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce carboxylic acids or ketones.
Reduction: Can yield alcohols or amines.
Substitution: Results in the formation of new functionalized compounds.
Scientific Research Applications
The compound “6-bromo-1H-1,2,3-benzotriazin-4-one” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Investigated for its therapeutic potential in treating various diseases or conditions.
Industry: Employed in the production of materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “6-bromo-1H-1,2,3-benzotriazin-4-one” involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to particular enzymes or receptors, altering their activity.
Pathways Involved: It may influence metabolic pathways, signal transduction, or gene expression, leading to its observed effects.
Properties
IUPAC Name |
6-bromo-1H-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGFSZWNWPTKSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=O)N=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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